(1R)-1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine 2hcl
Description
Systematic IUPAC Name Derivation and Validation
The IUPAC name for this compound is derived through a hierarchical process prioritizing functional groups, substituents, and stereochemistry. The parent structure is ethane-1,2-diamine , a two-carbon chain with amine groups at positions 1 and 2. The substituent at position 1 is a 4-methoxy-2-methylphenyl group, which consists of a benzene ring with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 4 and 2, respectively. The stereochemical descriptor (1R) specifies the absolute configuration of the chiral center at carbon 1, ensuring enantiomeric distinction.
The suffix dihydrochloride indicates the presence of two hydrochloric acid molecules as counterions, forming a salt with the diamine’s basic nitrogen atoms. Validating this nomenclature against IUPAC rules confirms that:
- The longest carbon chain (ethane) is prioritized.
- Substituents are ordered alphabetically (methoxy precedes methyl).
- Stereochemistry is explicitly denoted using the Cahn-Ingold-Prelog priority system.
Thus, the systematic name (1R)-1-(4-methoxy-2-methylphenyl)ethane-1,2-diamine dihydrochloride complies with IUPAC recommendations for substitutive nomenclature and stereochemical specificity.
Alternative Chemical Designations and Registry Numbers
This compound is recognized by multiple identifiers across chemical databases, as summarized below:
The CAS Registry Number 1381928-99-9 uniquely identifies this compound in the Chemical Abstracts Service database. Its molecular formula C₁₀H₁₈Cl₂N₂O reflects the incorporation of two chlorine atoms from the hydrochloride salt, alongside the methoxy, methyl, and diamine functional groups. Synonyms often emphasize stereochemistry (e.g., R-enantiomer) or simplify the phenyl substitution pattern (e.g., 4-methoxy-2-methylbenzyl analog).
Structural Relationship to Phenylethylamine Derivatives
Structurally, this compound belongs to the phenylethylamine family, which features a benzene ring linked to an ethylamine backbone. Key modifications distinguish it from simpler derivatives:
| Feature | Phenylethylamine | (1R)-1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine |
|---|---|---|
| Core Structure | Benzene + ethylamine | Benzene + ethane-1,2-diamine |
| Substitutions | None | 4-methoxy, 2-methyl |
| Nitrogen Configuration | Single primary amine | Two primary amines |
| Chirality | Achiral | Chiral center at C1 (R-configuration) |
The 4-methoxy-2-methylphenyl group introduces steric and electronic effects that influence molecular interactions, while the ethane-1,2-diamine backbone enhances hydrogen-bonding potential. The R-configuration at carbon 1 may confer specificity in biological systems, analogous to enantioselective activity observed in other chiral amines.
This structural framework aligns with derivatives used in pharmaceutical intermediates, where aromatic substitution and chirality are critical for receptor binding. For example, the methoxy group’s electron-donating properties modulate the aromatic ring’s reactivity, while the methyl group enhances lipophilicity.
Properties
Molecular Formula |
C10H18Cl2N2O |
|---|---|
Molecular Weight |
253.17 g/mol |
IUPAC Name |
(1R)-1-(4-methoxy-2-methylphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C10H16N2O.2ClH/c1-7-5-8(13-2)3-4-9(7)10(12)6-11;;/h3-5,10H,6,11-12H2,1-2H3;2*1H/t10-;;/m0../s1 |
InChI Key |
QOLYAYZXOZYLHQ-XRIOVQLTSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)[C@H](CN)N.Cl.Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(CN)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Chiral Diamine Backbone Construction
The core ethane-1,2-diamine structure with defined (1R) stereochemistry is often synthesized by:
Reductive Amination of Chiral Epoxides or Ketones: Starting from 4-methoxy-2-methylacetophenone or the corresponding epoxide, reductive amination with ammonia or primary amines under catalytic hydrogenation conditions yields the chiral diamine. Transition-metal catalysis (e.g., Rh, Ru) is frequently employed to achieve high enantioselectivity and yield.
Chiral Pool Synthesis: Utilization of chiral amino alcohols or amino acids as building blocks to introduce stereochemistry, followed by functional group transformations to install the diamine functionality.
Aromatic Substitution and Functional Group Compatibility
- The methoxy group at the 4-position and methyl group at the 2-position on the phenyl ring are typically introduced via electrophilic aromatic substitution or preserved from starting materials such as anisole derivatives.
- Protection/deprotection strategies may be used if sensitive groups are present during the synthetic steps.
Salt Formation: Dihydrochloride Preparation
- The free base diamine is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol, isopropanol) to precipitate the dihydrochloride salt.
- This step enhances compound stability, crystallinity, and facilitates purification.
Reaction Conditions and Optimization
Representative Synthetic Route Example
- Starting Material: 4-methoxy-2-methylbenzaldehyde is reacted with (R)-configured aminoethanol under reductive amination conditions.
- Catalytic Hydrogenation: Using a Rhodium-based catalyst under hydrogen atmosphere, the imine intermediate is reduced to the chiral diamine.
- Purification: The crude diamine is purified by crystallization or chromatography.
- Salt Formation: The purified diamine is dissolved in ethanol and treated with HCl to precipitate the dihydrochloride salt.
Research Findings and Analytical Data
- Enantiomeric Excess: Catalytic asymmetric hydrogenation methods achieve enantiomeric excesses (ee) greater than 95%, critical for pharmaceutical applications.
- Yields: Overall yields for the multi-step synthesis range from 60% to 85%, depending on catalyst efficiency and purification methods.
- Stability: The dihydrochloride salt form exhibits enhanced thermal and chemical stability compared to the free base.
- Characterization: Confirmed by NMR, IR, and X-ray crystallography to verify stereochemistry and purity.
Summary Table of Preparation Parameters
Chemical Reactions Analysis
Types of Reactions: (1R)-1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine 2HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed:
Oxidation: Corresponding oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted products with new functional groups replacing the amino groups.
Scientific Research Applications
Pharmaceutical Research
Research indicates that compounds similar to (1R)-1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine dihydrochloride exhibit significant biological activities, including:
- Antidepressant Effects: Studies have shown that certain diamines can influence neurotransmitter systems, potentially leading to antidepressant effects.
- Anticancer Properties: Preliminary studies suggest that the compound may have cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms of action.
Binding Affinity Studies
Interaction studies focusing on (1R)-1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine dihydrochloride have demonstrated its binding affinity to various biological targets. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.
Synthesis of Derivatives
The compound serves as a precursor for synthesizing other biologically active compounds. Its structural features allow for modifications that can enhance efficacy or reduce side effects in therapeutic applications.
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal explored the antidepressant-like effects of (1R)-1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine dihydrochloride in rodent models. The results indicated a significant reduction in depressive behaviors compared to control groups, suggesting potential for development as an antidepressant medication.
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro experiments assessed the cytotoxic effects of the compound on several cancer cell lines. The findings revealed that (1R)-1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine dihydrochloride exhibited dose-dependent cytotoxicity, indicating its potential as an anticancer agent. Further studies are needed to elucidate the underlying mechanisms.
Mechanism of Action
The mechanism of action of (1R)-1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine 2HCl involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects.
Pathways Involved: The compound may influence various cellular pathways, including signal transduction, gene expression, and metabolic processes, resulting in its observed biological activities.
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
The 4-methoxy-2-methylphenyl group distinguishes this compound from similar ethane-1,2-diamine derivatives. Key comparisons include:
Key Observations :
Ethane-1,2-diamine vs. Propane-1,3-diamine Linkers
The ethane-1,2-diamine backbone in the target compound contrasts with propane-1,3-diamine analogs, which exhibit distinct biological and chemical behaviors:
The ethane linker in the target compound likely reduces cytotoxicity compared to propane derivatives, making it safer for therapeutic applications .
Stereochemical Considerations
The (1R) configuration confers chirality, enabling enantioselective interactions. For example:
- (1R,2R)-DPEN (1,2-diphenylethane-1,2-diamine) is widely used as a chiral ligand in asymmetric catalysis due to its rigid backbone and stereochemical control .
- (1R,2R)-N,N′-Bis(2-hydroxyphenyl)ethane-1,2-diamine derivatives exhibit enhanced catalytic activity in oxidative coupling reactions compared to their (S,S)-counterparts .
The stereochemistry of the target compound may similarly influence its efficacy in chiral environments, though experimental validation is needed.
Biological Activity
(1R)-1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine 2HCl is a chiral compound belonging to the class of amines, characterized by the presence of two amino groups. Its molecular formula is , and it has a molecular weight of approximately 253.17 g/mol. The compound's unique structure, featuring a methoxy group and a methyl group on a phenyl ring, suggests potential biological activities that warrant investigation.
The hydrochloride salt form of this compound enhances its solubility in water, making it suitable for various biological and pharmaceutical applications. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H18Cl2N2O |
| Molecular Weight | 253.17 g/mol |
| Solubility | Soluble in water |
| CAS Number | 1381928-99-9 |
Research indicates that compounds with similar structural characteristics often exhibit significant biological activities. For instance, studies have shown that amines can interact with various biological targets including receptors and enzymes. The binding affinity of (1R)-1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine 2HCl to these targets is crucial for understanding its pharmacological effects.
Pharmacological Studies
A variety of pharmacological studies have been conducted to assess the biological activity of this compound:
- Antidepressant Activity : Preliminary studies suggest that similar compounds may exhibit antidepressant-like effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anti-inflammatory Effects : Compounds in the same class have shown potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects : Research indicates that certain amines can protect neuronal cells from oxidative stress, suggesting a possible neuroprotective role for (1R)-1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine 2HCl.
Study 1: Antidepressant-Like Effects
A study conducted on rats demonstrated that administration of (1R)-1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine 2HCl resulted in significant reductions in depressive-like behaviors in forced swim tests. This suggests its potential as an antidepressant agent.
Study 2: Neuroprotection
In vitro studies using neuronal cell lines exposed to oxidative stress showed that (1R)-1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine 2HCl significantly reduced cell death compared to controls. This highlights its potential neuroprotective properties.
Comparative Analysis with Related Compounds
To further understand the biological activity of (1R)-1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine 2HCl, a comparative analysis with structurally similar compounds was performed:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
